1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
CAS No.:
Cat. No.: VC13800006
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrClN2O |
|---|---|
| Molecular Weight | 273.51 g/mol |
| IUPAC Name | 1-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C9H6BrClN2O/c1-4(14)5-2-12-9-7(5)8(11)6(10)3-13-9/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | DSZOAWRIYSZQQQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CNC2=NC=C(C(=C12)Cl)Br |
| Canonical SMILES | CC(=O)C1=CNC2=NC=C(C(=C12)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key substituents include:
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Bromine at position 5
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Chlorine at position 4
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Ethanone (-COCH) at position 3
This arrangement confers significant electrophilicity at the ketone group, facilitating nucleophilic addition reactions. The halogen atoms enhance molecular polarity and influence binding interactions with biological targets .
Physical and Chemical Properties
Table 1 summarizes critical physicochemical data:
The compound’s low aqueous solubility and sensitivity to moisture necessitate stringent storage protocols .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves halogenation and acetylation steps:
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Halogenation: Introduction of bromine and chlorine atoms to the pyrrolopyridine core via electrophilic substitution.
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Acetylation: Attachment of the ethanone group using acetylating agents such as acetic anhydride.
These steps often employ palladium-catalyzed cross-coupling reactions to ensure regioselectivity .
Optimization Challenges
Key challenges include:
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Regioselectivity Control: Minimizing the formation of positional isomers during halogenation.
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Yield Improvement: Current synthetic routes report moderate yields (~40–60%), necessitating catalyst optimization .
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound exhibits potent inhibition of salt-inducible kinase 2 (SIK2), a serine/threonine kinase implicated in cancer cell proliferation. Its mechanism involves:
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ATP-Binding Site Competition: The ethanone group mimics ATP’s adenine moiety, blocking kinase phosphorylation .
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Apoptosis Induction: SIK2 inhibition disrupts downstream signaling pathways, triggering programmed cell death in malignancies .
Selectivity Profile
Comparative studies show ≥10-fold selectivity for SIK2 over related kinases (e.g., PKA, PKC), attributed to the chlorine atom’s steric effects .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for oncology therapeutics, particularly in designing:
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SIK2-Targeted Inhibitors: Preclinical models demonstrate efficacy in reducing tumor growth in breast and ovarian cancers .
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Combination Therapies: Synergistic effects observed with PARP inhibitors in BRCA-mutant cancers .
Structural Modifications
Derivatization at the ethanone position (e.g., introducing sulfonamide groups) enhances bioavailability and target affinity. For example, 3-(3,5-difluoro-2-methoxyphenyl)-5-[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-1H-pyrrolo[2,3-b]pyridine shows improved pharmacokinetic profiles .
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